molecular formula C8H9BN2O5 B581981 3-Acetamido-2-nitrophenylboronic acid CAS No. 78887-38-4

3-Acetamido-2-nitrophenylboronic acid

Cat. No.: B581981
CAS No.: 78887-38-4
M. Wt: 223.979
InChI Key: XJRVFUIJKNFQBX-UHFFFAOYSA-N
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Description

3-Acetamido-2-nitrophenylboronic acid is an organic compound with the molecular formula C8H9BN2O5. It features a boronic acid group attached to a benzene ring, which also bears an acetamido group and a nitro group.

Scientific Research Applications

Chemistry

In organic synthesis, 3-Acetamido-2-nitrophenylboronic acid is used in Suzuki-Miyaura couplings to form carbon-carbon bonds, which are essential in the construction of complex organic molecules.

Biology and Medicine

The compound’s structure, featuring both a nitro and an acetamido group, suggests potential biological activity. It can be explored for its interactions with biological targets and its potential as a drug candidate.

Industry

In material science, boronic acids are used as building blocks for designing new materials with specific electronic or self-assembling properties. The unique combination of functional groups in this compound makes it a candidate for such applications.

Safety and Hazards

3-Acetamido-2-nitrophenylboronic acid may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes .

Mechanism of Action

Target of Action

The primary target of 3-Acetamido-2-nitrophenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The compound, being an organoboron reagent, plays a crucial role in this reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound is transferred from boron to palladium . The nitro group (-NO2) can act as a withdrawing group, activating the phenyl ring for further functionalization, while the acetamido group (-NHC(O)CH3) can provide solubility or participate in hydrogen bonding interactions during reactions.

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction is used to create carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects include the formation of new organic compounds through the creation of these bonds .

Pharmacokinetics

It’s important to note that the compound’s solubility can be influenced by the acetamido group, which could potentially impact its bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is stable under inert gas (nitrogen or argon) at 2-8 °C . Additionally, the compound should be handled in conditions that avoid dust formation and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-2-nitrophenylboronic acid typically involves the introduction of the boronic acid group to a pre-functionalized aromatic ring. One common method is the palladium-catalyzed borylation of an aryl halide precursor. The reaction conditions often include a palladium catalyst, a base, and a boron source such as bis(pinacolato)diboron .

Industrial Production Methods

This could include continuous flow processes and the use of more robust catalysts to improve yield and efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetamido-2-nitrophenylboronic acid is unique due to the presence of both a nitro group and an acetamido group on the aromatic ring.

Properties

IUPAC Name

(3-acetamido-2-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O5/c1-5(12)10-7-4-2-3-6(9(13)14)8(7)11(15)16/h2-4,13-14H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRVFUIJKNFQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)NC(=O)C)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657329
Record name (3-Acetamido-2-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78887-38-4
Record name B-[3-(Acetylamino)-2-nitrophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78887-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Acetamido-2-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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